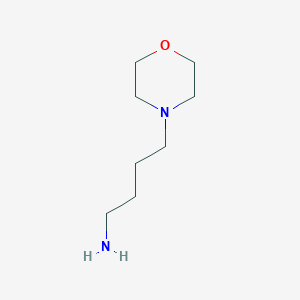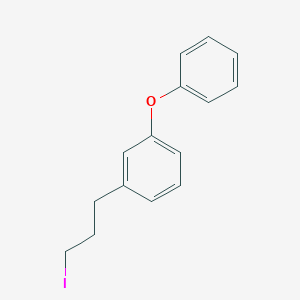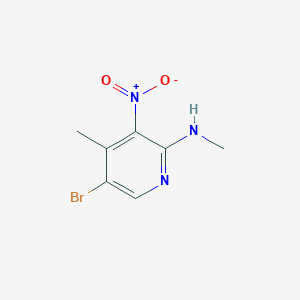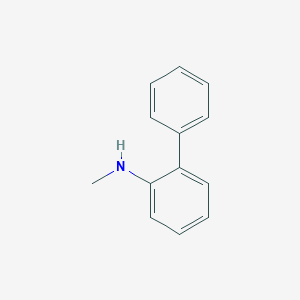![molecular formula C11H15IN2O2S B183536 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine CAS No. 914610-38-1](/img/structure/B183536.png)
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine, also known as IPSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, we will list future directions for IPSMP research.
Wirkmechanismus
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine is known to interact with specific receptors in the body, including serotonin and dopamine receptors. It has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemische Und Physiologische Effekte
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have various biochemical and physiological effects, depending on the specific receptors it interacts with. In studies involving the 5-HT1A receptor, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for mood disorders. In studies involving dopamine receptors, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to modulate reward-related behavior, indicating its potential as a tool for studying addiction and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has several advantages as a research tool, including its high purity and stability, as well as its specific interactions with target receptors. However, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine research, including further investigation of its potential therapeutic applications, as well as its use as a tool for studying specific receptor systems in the body. Additionally, there is potential for the development of new 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine derivatives with improved properties and specificity. Overall, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine shows promise as a valuable research tool with potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the role of specific neurotransmitter receptors in the brain. In biochemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the interaction between proteins and small molecules.
Eigenschaften
CAS-Nummer |
914610-38-1 |
|---|---|
Produktname |
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine |
Molekularformel |
C11H15IN2O2S |
Molekulargewicht |
366.22 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H15IN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
GXWCORNPALTRDK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

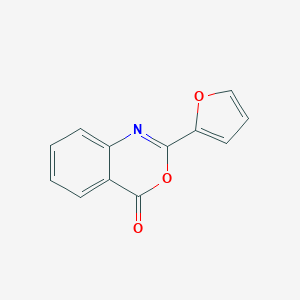
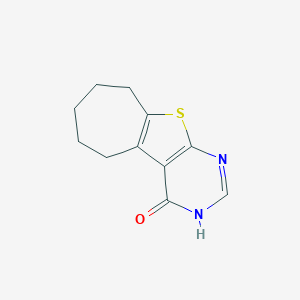
![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
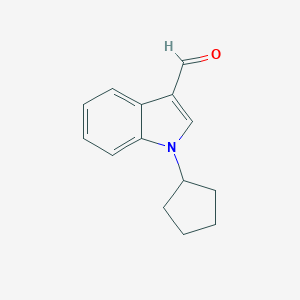
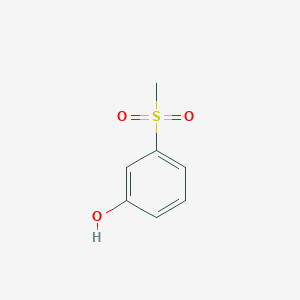
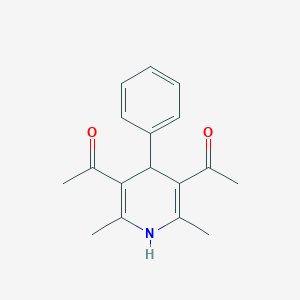
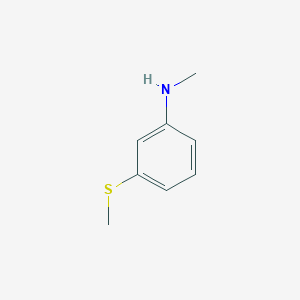
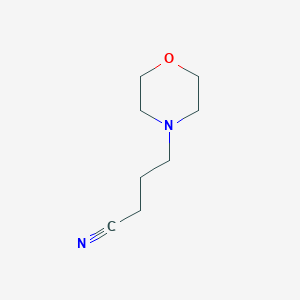
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
